molecular formula C11H10O4 B087864 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid CAS No. 14939-91-4

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid

Cat. No.: B087864
CAS No.: 14939-91-4
M. Wt: 206.19 g/mol
InChI Key: KPDOZWMLNDDCDJ-DUXPYHPUSA-N
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Description

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid is a derivative of caffeic acid, characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety attached to an acrylic acid group. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid typically involves the reaction of caffeic acid with appropriate reagents to introduce the dihydrobenzo[b][1,4]dioxin moiety. One reported method includes the use of a copper(II) complex to facilitate the reaction . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and may require heating to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylic acid group to a corresponding alcohol or alkane.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the aromatic ring, such as halogens or nitro groups.

Scientific Research Applications

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid is unique due to its specific dihydrobenzo[b][1,4]dioxin moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c12-11(13)4-2-8-1-3-9-10(7-8)15-6-5-14-9/h1-4,7H,5-6H2,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDOZWMLNDDCDJ-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the copper(II) complex of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid interact with urease?

A: While the exact mechanism of interaction isn't fully elucidated in the provided abstracts, research suggests that the copper(II) complex of this compound exhibits urease inhibitory activity. [, ] This likely involves the complex binding to the urease enzyme, potentially at its active site, thereby hindering its catalytic function. Further research, including enzyme kinetics studies and structural analysis of the enzyme-inhibitor complex, would be needed to fully characterize the interaction mechanism.

Q2: What spectroscopic techniques were employed to study the interaction between the copper(II) complex and urease?

A: One of the provided research articles employed fluorescence spectroscopy to investigate the interaction between the copper(II) complex of this compound and urease. [] This technique is particularly useful for studying molecular interactions as it allows researchers to observe changes in fluorescence emission upon binding. By analyzing these changes, information about the binding affinity, stoichiometry, and potential binding sites can be obtained.

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